1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene

Descripción

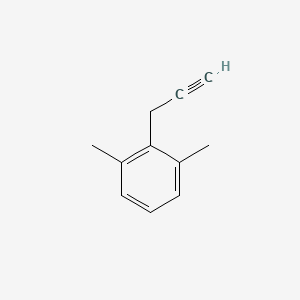

1,3-Dimethyl-2-(prop-2-yn-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with two methyl groups at the 1- and 3-positions and a propargyl (prop-2-yn-1-yl) group at the 2-position. The propargyl group introduces a terminal alkyne functionality, which confers unique reactivity and electronic properties.

Propiedades

IUPAC Name |

1,3-dimethyl-2-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-6-11-9(2)7-5-8-10(11)3/h1,5,7-8H,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZMWMXMZDPNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The choice of solvent, base, and reaction conditions may vary depending on the desired yield and purity of the final product .

Análisis De Reacciones Químicas

Cycloaddition Reactions (Click Chemistry)

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is critical for synthesizing complex architectures in pharmaceutical and materials science applications.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | Sodium azide, Cu(I), room temperature | 1,3-Dimethyl-2-(1,2,3-triazolylmethyl)benzene | 74–85% |

-

Mechanism : The alkyne reacts with organic azides via a stepwise process, forming a triazole ring under mild conditions. The reaction is regioselective, favoring 1,4-disubstituted triazoles.

Oxidation Reactions

The terminal alkyne is susceptible to oxidation, yielding carboxylic acids or ketones depending on the reagents and conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, heat | 2-(Propanoic acid)-1,3-dimethylbenzene | Terminal alkyne oxidation |

| HgSO₄/H₂SO₄ | Hydration | 2-(Propan-2-one)-1,3-dimethylbenzene | Markovnikov addition |

-

Key Insight : Strong oxidizing agents like KMnO₄ cleave the triple bond to form carboxylic acids, while acidic hydration produces methyl ketones .

Hydrogenation and Reduction

Catalytic hydrogenation reduces the alkyne to an alkane or alkene, depending on the catalyst used.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C | H₂, ambient pressure | 1,3-Dimethyl-2-propylbenzene | Full reduction to alkane |

| Lindlar catalyst | H₂, quinoline | 1,3-Dimethyl-2-(cis-prop-1-en-1-yl)benzene | Partial reduction to alkene |

-

Application : Selective hydrogenation is valuable for tuning molecular saturation in agrochemical intermediates .

Electrophilic Aromatic Substitution

The methyl groups (electron-donating) and alkyne (electron-withdrawing) direct electrophilic attacks meta to the alkyne and ortho/para to the methyl groups.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to alkyne | 1,3-Dimethyl-2-(prop-2-yn-1-yl)-5-nitrobenzene | Not reported |

| Br₂/FeBr₃ | Ortho to methyl | 1,3-Dimethyl-4-bromo-2-(prop-2-yn-1-yl)benzene | Not reported |

Sonogashira Coupling

The alkyne participates in palladium-catalyzed cross-coupling with aryl halides to form extended π-conjugated systems.

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, amine base | 1,3-Dimethyl-2-(phenylethynyl)benzene | Organic electronics |

Acetylide Formation and Alkylation

Deprotonation of the terminal alkyne generates a nucleophilic acetylide, which reacts with electrophiles like alkyl halides.

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| NaNH₂ | CH₃I | 1,3-Dimethyl-2-(but-2-yn-1-yl)benzene | Not reported |

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

1.1 Intermediate in Organic Synthesis

1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity is enhanced by the presence of the propynyl group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized compounds demonstrate potent inhibitory effects against various bacterial strains.

Case Study: Antibacterial Activity Evaluation

In a study conducted by Batool et al., several derivatives were synthesized and tested against Bacillus subtilis, showing an impressive percentage inhibition of 55.67% at a concentration of 100 µg/ml with an IC50 value of 79.9 µg/ml. This suggests potential applications in developing antibacterial agents .

Table 2: Biological Activity of Derivatives

| Compound | Target Organism | % Inhibition at 100 µg/ml | IC50 (µg/ml) |

|---|---|---|---|

| 2-bromo-4-methyl derivative | Bacillus subtilis | 55.67 | 79.9 |

| Other synthesized derivatives | Various bacteria | Variable | Variable |

Material Science Applications

3.1 Polymerization and Material Development

The unique structure of this compound allows it to function as an effective end-capping agent in polymerization processes. The terminal alkyne group facilitates efficient polymerization under mild conditions, making it suitable for producing specialty polymers with tailored properties.

Case Study: Polymer Synthesis

Research has demonstrated that using this compound as a monomer leads to the formation of polymers with enhanced thermal stability and mechanical properties, suitable for applications in coatings and composites .

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .

Comparación Con Compuestos Similares

Key Characteristics :

- Molecular Formula : C₁₁H₁₂

- Molecular Weight : 144.21 g/mol

- Structure: The sp-hybridized carbon in the propargyl group creates a linear geometry, influencing steric and electronic interactions.

Propargyl groups are also introduced via alkylation or metal-catalyzed reactions, as seen in purine derivatives .

Applications :

The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition) and polymerization. Its electronic properties may facilitate metal coordination, though it lacks the N,O-bidentate directing groups seen in other compounds optimized for catalysis .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares 1,3-dimethyl-2-(prop-2-yn-1-yl)benzene with compounds featuring analogous substituents:

*Calculated for C₁₂H₁₄.

Key Observations :

Electronic Effects: The propargyl group’s sp-hybridized carbons withdraw electron density from the benzene ring, activating it for electrophilic substitution at specific positions. In contrast, the sulfinylamino group in 1,3-dimethyl-2-(sulfinylamino)benzene may exhibit stronger electron-withdrawing effects, altering regioselectivity . The propenyl group in 1,3-dimethyl-2-(2-methylprop-2-enyl)benzene is less electron-withdrawing, favoring reactions like hydrogenation or Diels-Alder cycloaddition .

The linear propargyl group may reduce steric bulk compared to branched substituents like 2-methylprop-2-enyl .

Reactivity: The terminal alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Propenyl and sulfinylamino derivatives lack this capability. Sulfinylamino groups may participate in hydrogen bonding or act as directing groups in catalysis, similar to N,O-bidentate systems .

Actividad Biológica

1,3-Dimethyl-2-(prop-2-yn-1-yl)benzene, also known as a propynyl-substituted benzene derivative, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains:

- Bacillus subtilis : Demonstrated a percentage inhibition of 55.67% at a concentration of 100 µg/ml with an IC50 value of 79.9 µg/ml .

- Staphylococcus aureus : Exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to known antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects against pathogens such as Candida albicans. The MIC values suggest moderate to good antifungal activity, indicating potential for therapeutic applications in treating fungal infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkyne Coupling Reactions : Utilizing propargyl bromide in the presence of bases like potassium carbonate under reflux conditions.

- Functionalization of Benzene Derivatives : This includes introducing propynyl groups via nucleophilic substitution reactions.

Study on Antibacterial Properties

A study conducted by Batool et al. (2014) synthesized several derivatives of propynyl-substituted benzene and evaluated their antibacterial activities. The findings indicated that the introduction of the propynyl group significantly enhanced the antibacterial efficacy against Bacillus subtilis and other Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has shown that modifications in substitution patterns can greatly affect biological activity. For instance, variations in the number and position of methyl groups on the benzene ring have been correlated with changes in antimicrobial potency .

Summary Table of Biological Activities

| Activity | Target Organism | Inhibition (%) | IC50 (µg/ml) |

|---|---|---|---|

| Antibacterial | Bacillus subtilis | 55.67 | 79.9 |

| Antifungal | Candida albicans | Moderate | Not specified |

Q & A

Q. What protocols ensure safe handling of this compound during kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.